2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide
Description
The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a quinoline-based molecule featuring a benzenesulfonyl group at position 3, a chloro substituent at position 6 of the quinoline core, and an N-(4-methoxyphenyl)acetamide side chain. The molecule’s reactivity and properties are influenced by its sulfonyl group, chloro substituent, and methoxy-modified acetamide moiety .
Properties
IUPAC Name |
2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O5S/c1-32-18-10-8-17(9-11-18)26-23(28)15-27-14-22(33(30,31)19-5-3-2-4-6-19)24(29)20-13-16(25)7-12-21(20)27/h2-14H,15H2,1H3,(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJAVVVHYZNTEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)Cl)S(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from commercially available precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group.
Substitution: The chloro group on the quinoline ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the quinoline ring .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, potentially inhibiting their activity. The chloro-substituted quinoline ring may also play a role in binding to biological targets, while the methoxyphenylacetamide moiety can enhance the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Abbreviations : EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group.
Biological Activity
The compound 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, biological mechanisms, pharmacological effects, and relevant case studies.
Synthesis
The synthesis of this compound typically involves several steps, starting from 6-chloro-4-oxoquinoline and benzenesulfonyl chloride. The reaction conditions often include the use of bases to facilitate the formation of the desired product. The final product can be purified through recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Antimicrobial Properties
Research indicates that compounds with structural similarities to 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide exhibit significant antimicrobial activities. For instance, derivatives of quinoline have been shown to possess potent activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens .
Anticancer Activity
Studies on related compounds suggest that they may inhibit cancer cell proliferation through multiple pathways. The compound's structure allows it to interact with cellular targets involved in cell cycle regulation and apoptosis. In vitro tests have demonstrated that similar quinoline derivatives can induce cell death in glioma cells by activating pathways such as necroptosis and autophagy, while sparing normal cells .
The biological activity of this compound may be attributed to its ability to interfere with specific enzyme functions or cellular signaling pathways. Molecular docking studies have suggested that it can bind effectively to targets such as the serine protease NS3/NS4A, which is crucial in viral replication processes . This interaction could potentially inhibit viral infections, including hepatitis C.
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of a series of quinoline-based compounds against a panel of bacterial strains. The results indicated that compounds similar to 2-[3-(benzenesulfonyl)-6-chloro-4-oxo-1,4-dihydroquinolin-1-yl]-N-(4-methoxyphenyl)acetamide exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against MRSA and E. coli .
Case Study 2: Anticancer Activity
In a preclinical trial assessing the anticancer potential of quinoline derivatives, it was found that one derivative significantly inhibited tumor growth in xenograft models. The mechanism was linked to the downregulation of key survival pathways in cancer cells, suggesting a promising therapeutic avenue for further exploration .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
